N-(cyclopropylmethyl)-2-propylaniline

Lipophilicity LogP Drug-likeness

N-(Cyclopropylmethyl)-2-propylaniline (CAS 1153175-81-5, C13H19N, MW 189.30) is a secondary aromatic amine belonging to the N-cyclopropylmethyl aniline derivative class. It features an n-propyl group at the ortho position of the benzene ring and a cyclopropylmethyl substituent on the nitrogen atom.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13263281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2-propylaniline
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1NCC2CC2
InChIInChI=1S/C13H19N/c1-2-5-12-6-3-4-7-13(12)14-10-11-8-9-11/h3-4,6-7,11,14H,2,5,8-10H2,1H3
InChIKeyZTQUXYRQGLNMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclopropylmethyl)-2-propylaniline: Ortho-Substituted Aniline Building Block for Agrochemical Intermediate Synthesis


N-(Cyclopropylmethyl)-2-propylaniline (CAS 1153175-81-5, C13H19N, MW 189.30) is a secondary aromatic amine belonging to the N-cyclopropylmethyl aniline derivative class. It features an n-propyl group at the ortho position of the benzene ring and a cyclopropylmethyl substituent on the nitrogen atom . This compound serves primarily as a research intermediate and building block in organic synthesis, with documented relevance to the preparation of meta-diamide insecticides such as cyproflanilide [1]. Its ortho-substitution pattern distinguishes it from the more commonly catalogued para-propyl isomer, introducing steric and electronic perturbations that can influence downstream reactivity and physicochemical properties .

Why N-(Cyclopropylmethyl)-2-propylaniline Cannot Be Simply Replaced by Its Para Isomer or Parent Aniline


N-cyclopropylmethyl aniline derivatives with different ring substitution patterns exhibit distinct physicochemical and reactivity profiles that make them non-interchangeable in synthetic applications. The ortho-propyl group introduces steric hindrance around the secondary amine reaction center, reducing its basicity by approximately 0.7 pKa units compared to the para isomer , which directly affects protonation state, solubility, and nucleophilic reactivity under given pH conditions. Additionally, the ortho substituent alters the conformational landscape of the N-cyclopropylmethyl moiety, potentially modulating the compound's behavior in reductive amination and subsequent coupling steps critical to insecticide intermediate synthesis . Substituting the ortho-propyl compound with its para isomer or the unsubstituted N-(cyclopropylmethyl)aniline without re-optimizing reaction conditions can lead to divergent yields, altered regioselectivity, or complete synthetic failure.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-2-propylaniline vs. Closest Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. Parent N-(Cyclopropylmethyl)aniline

N-(Cyclopropylmethyl)-2-propylaniline exhibits a predicted LogP of 3.461 (Leyan computational data), which is approximately 1.0–1.2 LogP units higher than the parent compound N-(cyclopropylmethyl)aniline, reported with LogP values of 2.23 (Chembase) to 2.51 (Chemscene) . This increase in lipophilicity is attributable to the three-carbon n-propyl substituent on the aromatic ring. The para isomer N-(cyclopropylmethyl)-4-propylaniline has an identical predicted LogP of 3.461 , indicating that lipophilicity alone does not differentiate the positional isomers; rather, the LogP difference relative to the parent scaffold is the primary differentiator for applications requiring enhanced membrane permeability or organic phase partitioning.

Lipophilicity LogP Drug-likeness Agrochemical Design

Basicity (pKa) Differentiation: Ortho-Propyl vs. Para-Propyl Aniline Core

The basicity of the aniline nitrogen is modulated by the position of the propyl substituent. For the core aniline precursors (without N-cyclopropylmethyl), 2-propylaniline has a predicted pKa of 4.06±0.10, while 4-propylaniline has a predicted pKa of 4.75±0.10, representing a difference of 0.69 pKa units . The lower basicity of the ortho isomer is attributed to steric inhibition of solvation of the protonated ammonium ion (the ortho effect), a phenomenon well-established in the literature for 2-substituted anilines [1]. This pKa difference translates to the ortho isomer being approximately 5-fold less protonated at physiological or near-neutral pH, directly impacting its nucleophilicity, solubility in aqueous acid, and behavior in pH-dependent reactions.

Basicity pKa Protonation State Reactivity

Physical Property Differentiation: Density and Refractive Index of Ortho-Propyl vs. Para-Propyl Aniline Core

The ortho-propyl substitution produces measurable differences in bulk physical properties compared to the para isomer. For the parent aniline cores, 2-propylaniline has a density of 0.96 g/mL at 25 °C and a refractive index of n20/D 1.547, while 4-propylaniline has a lower density of 0.919 g/mL at 25 °C and a refractive index of n20/D 1.543 . The density difference of approximately 0.041 g/mL (4.5% higher for the ortho isomer) reflects the more compact molecular packing enabled by the ortho substitution pattern. Additionally, the boiling point of 2-propylaniline (222–224 °C) is slightly lower than that of 4-propylaniline (224–226 °C), consistent with reduced intermolecular hydrogen bonding due to steric shielding of the amino group .

Physical Properties Density Refractive Index Quality Control

Synthetic Utility Differentiation: Role as Intermediate for Meta-Diamide Insecticides (Cyproflanilide)

N-cyclopropylmethyl aniline derivatives are explicitly identified in patent literature as essential intermediates for preparing meta-diamide insecticides, particularly cyproflanilide (CAS 2375110-88-4) [1]. The patent US11407710B2 discloses a 'one-pot' hydrogenation method using cyclopropyl formaldehyde and substituted anilines that achieves yields superior to prior art methods: while earlier approaches using bromomethyl cyclopropane required 16-hour reaction times and gave only 49% yield, the improved method can deliver high-purity N-cyclopropylmethyl aniline intermediates at yields exceeding 95% [1][2]. The specific ortho-propyl substitution pattern on the aniline ring may influence the subsequent acylation and coupling steps in the multi-step synthesis of cyproflanilide by modulating steric accessibility at the nitrogen center. Continuous flow synthesis approaches to related N-acyl-N-alkyl anilines have achieved 87% yield in 15.5 minutes without intermediate isolation, demonstrating the industrial scalability of this compound class [3].

Agrochemical Intermediate Insecticide Synthesis Cyproflanilide Meta-Diamide

Steric and Conformational Differentiation: Rotatable Bonds and Topological Polar Surface Area

N-(cyclopropylmethyl)-2-propylaniline possesses 5 rotatable bonds and a topological polar surface area (TPSA) of 12.03 Ų, compared to only 3 rotatable bonds and an identical TPSA of 12.03 Ų for the parent N-(cyclopropylmethyl)aniline [1]. The two additional rotatable bonds arise from the n-propyl chain, increasing the conformational entropy of the molecule. The para isomer N-(cyclopropylmethyl)-4-propylaniline has the same number of rotatable bonds (5) and same TPSA (12 Ų) [2], indicating that positional isomerism does not alter these global descriptors. However, the ortho position of the propyl group places it in closer proximity to the N-cyclopropylmethyl moiety, potentially restricting certain conformations through steric interactions that are absent in the para isomer. This ortho-specific conformational constraint may influence binding to catalytic surfaces or biological targets in ways not captured by simple 2D descriptors.

Conformational Flexibility Rotatable Bonds TPSA Molecular Descriptors

Recommended Application Scenarios for N-(Cyclopropylmethyl)-2-propylaniline Based on Differentiation Evidence


Agrochemical Intermediate: Synthesis of Ortho-Substituted Meta-Diamide Insecticide Candidates

N-(cyclopropylmethyl)-2-propylaniline is most strategically deployed as a key intermediate in the synthesis of meta-diamide insecticides, particularly cyproflanilide analogs. The patent literature explicitly identifies N-cyclopropylmethyl aniline derivatives as essential building blocks for this class, with improved synthetic methods achieving >95% yields [1]. The ortho-propyl substitution may enhance the steric profile of the final insecticide, potentially modulating target binding or metabolic stability. Researchers developing next-generation meta-diamide insecticides should procure the ortho-propyl isomer specifically, as substitution at the 2-position is not readily interchangeable with the 4-position without altering the SAR of the final active compound [2].

Medicinal Chemistry: Exploiting Ortho-Steric Effects for Selectivity Tuning

The 0.7 pKa unit reduction in basicity of the ortho-propyl aniline core compared to the para isomer (pKa 4.06 vs. 4.75) can be exploited in medicinal chemistry programs where modulating the protonation state of an aniline-derived pharmacophore is critical. At physiological pH (~7.4), both isomers are predominantly deprotonated, but under mildly acidic conditions (pH 4–5, e.g., endosomal or lysosomal compartments, or acidic tumor microenvironments), the ortho isomer is approximately 5-fold less protonated. This differential protonation can influence target engagement, membrane permeability, and off-target binding profiles. The higher lipophilicity (LogP 3.46 vs. ~2.5 for the unsubstituted parent) further supports applications requiring enhanced passive membrane permeability.

Chemical Biology: Conformationally Distinct Probe for Structure-Activity Relationship (SAR) Studies

With 5 rotatable bonds and the ortho-propyl group in proximity to the N-cyclopropylmethyl moiety, this compound presents a distinct conformational landscape compared to the para isomer, which may adopt different low-energy conformations due to reduced steric interaction between the N-alkyl and ring substituent . This conformational differentiation can be leveraged in SAR campaigns where subtle changes in molecular shape affect binding to protein targets. The compound is suitable as a tool for probing the steric tolerance of binding pockets that accommodate N-cyclopropylmethyl aniline scaffolds, complementing the para isomer and the unsubstituted parent in systematic SAR exploration.

Process Chemistry: Model Substrate for Ortho-Substituted Aniline Reductive Amination Optimization

The known ortho effect, whereby 2-substituted anilines exhibit reduced reactivity in reductive amination and related transformations due to steric hindrance [3], makes N-(cyclopropylmethyl)-2-propylaniline a valuable model substrate for optimizing reaction conditions for sterically demanding anilines. The literature reports that ortho substituents can limit secondary amine formation in reductive amination, lowering yields compared to para-substituted analogs. Using this compound as a benchmark substrate allows process chemists to develop robust protocols that accommodate ortho steric effects, with direct applicability to more complex ortho-substituted aniline building blocks in pharmaceutical and agrochemical process development.

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